

Technical Guide: Reactivity & Applications of O-(2-Fluorobenzyl)hydroxylamine

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Compound of Interest

Compound Name:	O-(2-Fluorobenzyl)hydroxylamine
CAS No.:	55418-27-4
Cat. No.:	B1297792

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Executive Summary

This technical guide provides an in-depth analysis of **O-(2-Fluorobenzyl)hydroxylamine** (CAS: 76329-19-2 for the HCl salt), a specialized alkoxyamine reagent. Distinguished by the "alpha-effect," this molecule exhibits enhanced nucleophilicity compared to primary amines while maintaining a lower basicity ().

Its core utility lies in chemoselective oxime ligation—a reaction critical for synthesizing kinase inhibitors (e.g., IDO1 pathway modulators), stabilizing peptide macrocycles, and analytical derivatization. This guide details the physicochemical drivers of its reactivity, synthesis protocols, and handling requirements, tailored for drug development and organic chemistry professionals.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a hydroxylamine core (

) ether-linked to a 2-fluorobenzyl moiety.

- **The Alpha-Effect:** The defining feature of this moiety is the repulsion between the lone pair on the nitrogen and the lone pair on the adjacent oxygen. This ground-state destabilization raises the energy of the Highest Occupied Molecular Orbital (HOMO), significantly increasing nucleophilicity towards

hybridized electrophiles (carbonyls, nitriles) despite its low basicity.

- **The 2-Fluorobenzyl Group:**
 - **Electronic Effect:** The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I). This slightly lowers the
 - **Steric & Metabolic Effect:** The fluorine atom introduces steric bulk that can restrict rotation in active sites (pharmacophore application) and blocks metabolic oxidation at the reactive ortho position, a common clearance pathway for benzyl derivatives.

Quantitative Properties (Comparative Data)

Property	O-(2-Fluorobenzyl)hydroxylamine	Benzylamine (Reference)	Significance
Nucleophilicity ()	High (Alpha-effect)	Moderate	Rapid reaction with electrophiles even at low concentrations.
(Conjugate Acid)	~4.4 - 4.6 (Estimated)	9.3	Remains nucleophilic (unprotonated) in acidic buffers (pH 4–5).
LogP (Lipophilicity)	~2.1	1.1	Fluorine increases lipophilicity, aiding membrane permeability in drug scaffolds.
N-O Bond Energy	~53 kcal/mol	N/A	Weaker than C-C; susceptible to specific reductive cleavage.

Part 2: Reactivity Profile

Chemoselective Oxime Ligation

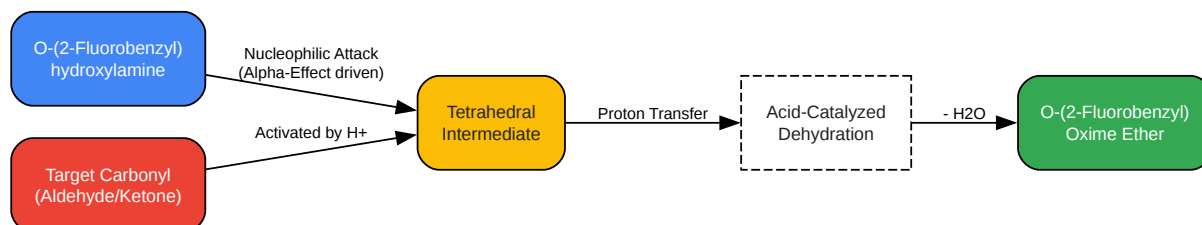
The most critical reaction of **O-(2-Fluorobenzyl)hydroxylamine** is its condensation with aldehydes or ketones to form oxime ethers.

- Mechanism: Nucleophilic attack of the nitrogen lone pair on the carbonyl carbon, followed by proton transfer and dehydration.
- Kinetics & pH Dependence: The reaction follows a bell-shaped pH rate profile.
 - Optimal pH (4.0 – 5.0): The carbonyl oxygen is protonated (activated), yet the hydroxylamine remains largely unprotonated (reactive).
 - Low pH (< 3): The amine becomes protonated (

), killing nucleophilicity.

- High pH (> 7): The carbonyl is not activated, slowing the rate-determining step (dehydration).

Mechanism Diagram (Oxime Formation)



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Caption: The reaction pathway for oxime ether formation. The alpha-effect drives the initial attack, while acidic conditions catalyze the elimination of water.

N-O Bond Stability & Cleavage

While the N-O bond is stable under standard hydrolytic conditions (acid/base), it serves as a "safety release" or metabolic handle under specific conditions:

- Reductive Cleavage: Treatment with Zinc/Acetic acid, Samarium diiodide (), or catalytic hydrogenation () cleaves the N-O bond, releasing the primary amine and the 2-fluorobenzyl alcohol.
- Radical Scavenging: The moiety can intercept radical species, a property utilized in some polymerization inhibitors.

Part 3: Experimental Protocols

Synthesis of O-(2-Fluorobenzyl)hydroxylamine HCl

Rationale: Direct alkylation of hydroxylamine often leads to over-alkylation (N,N-dialkylation). The Gabriel-Mitsunobu route is the industry standard for high purity.

Reagents: 2-Fluorobenzyl alcohol, N-Hydroxyphthalimide, Triphenylphosphine (), Diisopropyl azodicarboxylate (DIAD), Hydrazine hydrate.

Step-by-Step Protocol:

- Coupling (Mitsunobu):
 - Dissolve 2-fluorobenzyl alcohol (1.0 eq), N-hydroxyphthalimide (1.1 eq), and (1.1 eq) in dry THF under .
 - Cool to 0°C. Dropwise add DIAD (1.1 eq).
 - Stir at room temperature for 12 hours. Monitor by TLC (disappearance of alcohol).
 - Result: N-(2-fluorobenzoyloxy)phthalimide intermediate.
- Deprotection (Hydrazinolysis):
 - Suspend the intermediate in Ethanol.
 - Add Hydrazine hydrate (3.0 eq) and reflux for 2 hours. A white precipitate (phthalhydrazide) will form.
 - Cool, filter off the solid, and concentrate the filtrate.
- Salt Formation:
 - Dissolve the residue in or EtOAc.
 - Add 4M HCl in Dioxane dropwise.

- Filter the white crystalline solid (**O-(2-Fluorobenzyl)hydroxylamine HCl**).

General Oxime Ligation Protocol

Application: Derivatization of a ketone drug intermediate.

- Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer adjusted to pH 4.5 with Acetic Acid.
- Reaction: Dissolve the ketone (1.0 eq) in Methanol/Buffer (1:1 v/v).
- Addition: Add **O-(2-Fluorobenzyl)hydroxylamine HCl** (1.2 – 1.5 eq).
- Incubation: Stir at 25°C – 40°C.
 - Validation: Monitor by HPLC. The oxime product usually elutes later (more lipophilic) than the ketone.
- Workup: Neutralize with saturated
, extract with DCM, and dry over
.

Part 4: Safety & Handling (E-E-A-T)

Toxicology Warning

Hydroxylamine derivatives are Type II toxins affecting the blood.

- Methemoglobinemia: Absorption through skin or inhalation can oxidize hemoglobin to methemoglobin, reducing oxygen transport.
- Mutagenicity: Many alkoxyamines show positive results in Ames tests due to DNA interaction. Handle as a potential mutagen.

Handling Precautions

- Engineering Controls: Always handle in a fume hood.

- PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
- Storage: Store the HCl salt in a desiccator at 4°C. Free bases are unstable and prone to oxidation/decomposition; always generate the free base in situ or store as the salt.

References

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